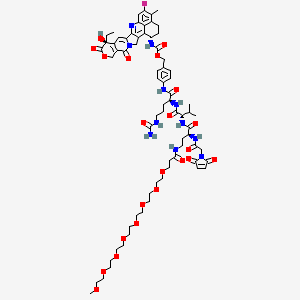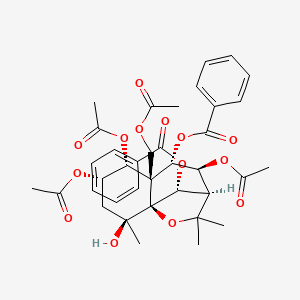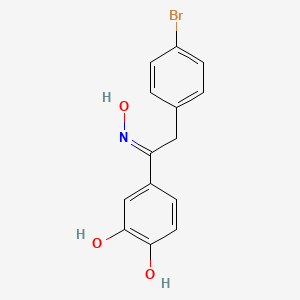
Immunosuppressant-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
These agents are primarily used to inhibit the immune system’s activity, making them essential in preventing organ rejection following transplantation and in treating autoimmune diseases . Immunosuppressant-1 is particularly effective in modulating the immune response by targeting specific pathways involved in immune cell activation and proliferation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Immunosuppressant-1 typically involves multiple steps, starting from readily available precursors. The process often includes:
Initial Formation: The initial step involves the formation of a core structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s activity and specificity. These modifications are achieved through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. Key considerations include:
Reaction Optimization: Conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Automation: Automated systems are employed to ensure consistency and efficiency in large-scale production.
化学反応の分析
Types of Reactions: Immunosuppressant-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In these reactions, one functional group is replaced by another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学的研究の応用
Immunosuppressant-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate immune cell behavior and signaling pathways.
Medicine: Critical in the development of therapies for autoimmune diseases and in the management of organ transplantation.
作用機序
Immunosuppressant-1 exerts its effects by targeting specific molecular pathways involved in immune cell activation. The primary mechanism involves:
Inhibition of Calcineurin: By binding to intracellular proteins, this compound inhibits the activity of calcineurin, a key enzyme in T-cell activation.
Blocking Cytokine Production: This inhibition leads to a decrease in the production of cytokines such as interleukin-2, which are essential for T-cell proliferation and differentiation.
類似化合物との比較
Cyclosporine: Another calcineurin inhibitor used in organ transplantation and autoimmune disease treatment.
Tacrolimus: Similar to cyclosporine but with a different binding profile and potency.
Sirolimus: An mTOR inhibitor that also affects T-cell activation but through a different pathway.
Uniqueness: Immunosuppressant-1 is unique in its specific binding affinity and the resulting downstream effects on immune cell signaling. Compared to other immunosuppressants, it offers a distinct balance of efficacy and side effect profile, making it a valuable option in clinical settings .
特性
分子式 |
C14H12BrNO3 |
|---|---|
分子量 |
322.15 g/mol |
IUPAC名 |
4-[(E)-C-[(4-bromophenyl)methyl]-N-hydroxycarbonimidoyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H12BrNO3/c15-11-4-1-9(2-5-11)7-12(16-19)10-3-6-13(17)14(18)8-10/h1-6,8,17-19H,7H2/b16-12+ |
InChIキー |
QMXNEVOYCHZVSJ-FOWTUZBSSA-N |
異性体SMILES |
C1=CC(=CC=C1C/C(=N\O)/C2=CC(=C(C=C2)O)O)Br |
正規SMILES |
C1=CC(=CC=C1CC(=NO)C2=CC(=C(C=C2)O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



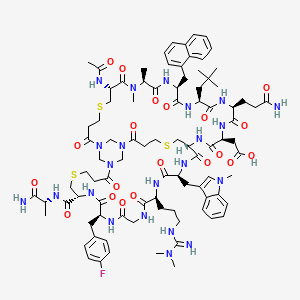
![5-[6-[2-[7-[(4-Chloro-2-propan-2-yloxyphenyl)methylamino]-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenoxy]hexylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;2,2,2-trifluoroacetic acid](/img/structure/B12376878.png)
![3,6-Bis[4-[bis(2-hydroxypentadecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B12376883.png)
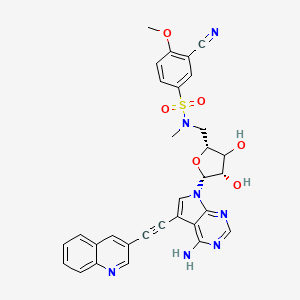
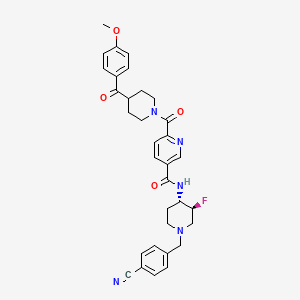
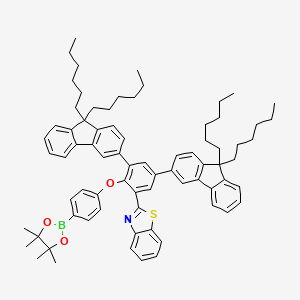
![N-[1-(3-fluorophenyl)piperidin-3-yl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B12376916.png)
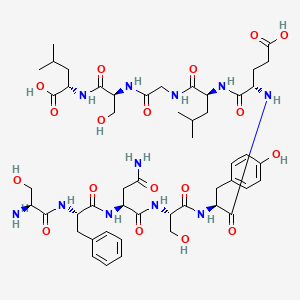
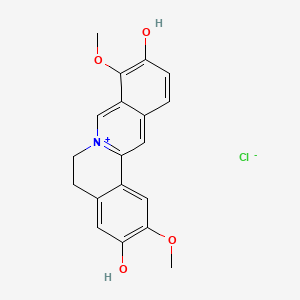
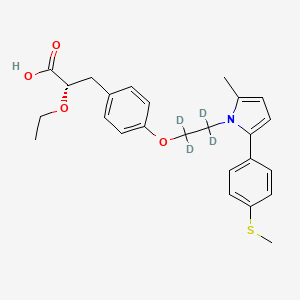
![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)
